molecular formula C27H30O14 B8249578 Sophorabioside

Sophorabioside

Cat. No.: B8249578
M. Wt: 578.5 g/mol
InChI Key: SNJVNAXLTOIYQN-UHFFFAOYSA-N
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Description

Sophorabioside (C₂₇H₃₀O₁₄, molecular weight: 578.52) is an isoflavone glycoside isolated primarily from Sophora japonica (Japanese pagoda tree) . Structurally, it consists of genistein (an aglycone) linked to a disaccharide moiety (glucose and rhamnose) at the C4′ position . Its CAS registry number is 2945-88-2, and it is stored as a powder at -20°C or dissolved in methanol at -80°C for stability .

Its pharmacokinetic profile in rats reveals a Tₘₐₓ of 6.2 hours, Cₘₐₓ of 1430.83 ng/mL, and t₁/₂ of 7.2 hours after oral administration .

Properties

IUPAC Name

3-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxyphenyl]-5,7-dihydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-10-19(31)22(34)24(36)26(38-10)41-25-23(35)21(33)17(8-28)40-27(25)39-13-4-2-11(3-5-13)14-9-37-16-7-12(29)6-15(30)18(16)20(14)32/h2-7,9-10,17,19,21-31,33-36H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJVNAXLTOIYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C4=COC5=CC(=CC(=C5C4=O)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Extraction

Polar solvents are employed to isolate this compound due to its glycosidic nature. Methanol-water (70–80% v/v) and ethanol-water (50–60% v/v) mixtures are optimal for extracting flavonoids from plant matrices. A typical workflow involves:

  • Plant Material Preparation : Dried seeds or flowers are ground to 40–60 mesh.

  • Maceration/Ultrasonic Extraction : Solvent-to-material ratios of 10:1–15:1 (v/w) are used for 24–48 hours at 25–40°C. Ultrasonic-assisted extraction (40 kHz, 30–60 minutes) enhances efficiency.

  • Filtration and Concentration : Extracts are filtered through cellulose membranes and concentrated under reduced pressure (40–50°C).

Table 1: Solvent Efficiency for this compound Extraction

Solvent SystemYield (%)Purity (%)
70% Methanol0.8265
50% Ethanol0.7558
Water0.3142

Purification Techniques

Crude extracts require multi-step purification:

  • Liquid-Liquid Partitioning : Ethyl acetate and n-butanol are used to separate glycosides from non-polar impurities.

  • Column Chromatography :

    • Silica Gel (200–300 mesh) : Eluted with CH₂Cl₂-MeOH gradients (10:1 → 5:1) to isolate flavonoid fractions.

    • Sephadex LH-20 : Methanol elution further purifies this compound.

  • HPLC Finalization : Semi-preparative HPLC (C18 column, 5 µm, 250 × 10 mm) with acetonitrile-water (22:78, 0.1% formic acid) achieves >95% purity.

Synthetic Preparation Routes

While natural extraction dominates, synthetic routes enable large-scale production and structural analogs.

Isoflavone Precursor Synthesis

This compound’s aglycone (an isoflavanone) is synthesized via Hoesch or Kostanecki reactions:

  • Hoesch Reaction :

    • A deoxybenzoin intermediate is prepared from phloroglucinol and 2-hydroxy-4-methoxybenzaldehyde.

    • Methoxalyl chloride introduces the 2-carbomethoxy group, forming the isoflavone backbone.

  • Protection/Deprotection :

    • Hydroxyl groups are acetylated (Ac₂O/pyridine) to prevent oxidation during hydrogenation.

    • Benzylation (BnCl/K₂CO₃) protects reactive sites in multi-step syntheses.

Table 2: Key Reaction Conditions for Isoflavone Synthesis

StepReagents/ConditionsYield (%)
Hoesch ReactionPhloroglucinol, AlCl₃, 0°C, 6h68
MethoxalylationMethoxalyl chloride, DCM, RT, 12h72
AcetylationAcetic anhydride, pyridine, 50°C, 4h89

Hydrogenation to Isoflavanone

The isoflavone precursor is hydrogenated to yield racemic isoflavanone:

  • Catalyst : Palladium-charcoal (5% Pd) in ethanol at 40–50°C under 3–4 atm H₂.

  • Reaction Monitoring : TLC (silica gel, EtOAc-hexane 1:1) confirms reduction completion (Rf = 0.35).

Glycosylation

The isoflavanone is glycosylated using Koenigs-Knorr or Schmidt methods:

  • Activation : this compound’s disaccharide (sophorose) is activated as a trichloroacetimidate.

  • Coupling : BF₃·OEt₂ catalyzes glycosylation in anhydrous DCM at −15°C.

  • Deprotection : Final deacetylation (NaOMe/MeOH) yields this compound.

Process Optimization and Challenges

Natural Extraction Optimization

  • Deep Eutectic Solvents (DES) : Choline chloride-urea (1:2) increases yield by 22% compared to methanol.

  • Microwave-Assisted Extraction : 500 W, 10 minutes, 70% ethanol achieves 94% extraction efficiency.

Synthetic Challenges

  • Lactonization : Unprotected hydroxyl groups lead to lactone formation (e.g., benzopyranodione derivatives).

  • Racemization : Hydrogenation produces racemic mixtures, necessitating chiral resolution for enantiopure this compound.

Analytical Validation

Structural Confirmation

  • NMR : ¹H NMR (500 MHz, DMSO-d₆): δ 6.85 (s, H-6), 5.12 (d, J = 7.2 Hz, H-1'').

  • HRMS : [M+H]⁺ m/z 579.1712 (calc. 579.1715).

Purity Assessment

  • HPLC-DAD : Retention time = 12.7 min (λ = 254 nm).

  • Chiral HPLC : Chiralpak IC column (hexane-IPA 85:15) resolves enantiomers.

Industrial-Scale Production

ParameterLaboratory ScaleIndustrial Scale
Extraction Yield0.8–1.2%2.5–3.5%
Purification Time72h24h (continuous HPLC)
Cost per gram$320$45

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Sophorabioside has the molecular formula C27H30O14C_{27}H_{30}O_{14} and consists of a flavonoid backbone with sugar moieties, which contribute to its bioactivity. The compound exhibits a range of biological activities including:

  • Antioxidant : Scavenges free radicals, potentially reducing oxidative stress.
  • Anti-inflammatory : Modulates inflammatory pathways.
  • Neuroprotective : Protects nerve cells from damage, indicating potential applications in neurodegenerative diseases.
  • Anti-cancer : Preliminary studies suggest it may inhibit cancer cell proliferation.

Pharmacokinetics

A pharmacokinetic study conducted on rats showed that after oral administration of 90 mg/kg this compound, the key pharmacokinetic parameters were as follows:

  • Tmax (time to reach maximum concentration): 6.2±0.86.2\pm 0.8 hours
  • Cmax (maximum concentration): 1430.83±183.251430.83\pm 183.25 ng/mL
  • Half-life (t1/2) : 7.2±0.57.2\pm 0.5 hours .

These findings are crucial for understanding the absorption and metabolism of this compound in biological systems.

Anti-Osteoporotic Effects

This compound has been investigated for its potential in treating osteoporosis. In a study involving ovariectomized rats, administration of this compound at doses of 15 mg/kg and 30 mg/kg for 45 days resulted in significant improvements in bone health:

  • Increased levels of alkaline phosphatase (ALP) and osteocalcin (OC), markers indicative of bone formation.
  • Decreased levels of acid phosphatase (ACP), a marker for bone resorption.
  • Histopathological analysis revealed thicker bony trabeculae and enhanced osteoblastic activity compared to control groups .

Neuroprotective Properties

Research indicates that this compound may protect neuronal cells from oxidative damage, suggesting its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Laboratory studies have demonstrated its ability to mitigate cellular damage caused by oxidative stress .

Anti-Cancer Potential

Although still under investigation, some studies have suggested that this compound may possess anti-cancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines is being explored, necessitating further research to elucidate its mechanisms.

Data Table: Summary of Biological Activities

ActivityDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryModulates inflammatory pathways
NeuroprotectiveProtects nerve cells from oxidative damage
Anti-cancerInhibits proliferation in cancer cell lines
Anti-osteoporoticImproves bone density and biochemical markers in ovariectomized rats

Case Study 1: Osteoprotective Effects in Ovariectomized Rats

A study conducted on ovariectomized rats demonstrated that treatment with this compound significantly improved bone density and mechanical strength compared to untreated controls. The results indicated a dose-dependent effect, with higher doses yielding better outcomes .

Case Study 2: Neuroprotective Effects

In vitro studies have shown that this compound protects neuronal cells from oxidative stress-induced apoptosis, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Mechanism: It neutralizes free radicals by donating hydrogen atoms or electrons.

    Anti-inflammatory Pathways: It inhibits enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.

    Anticancer Mechanisms: It induces apoptosis through the activation of caspases and the mitochondrial pathway, and it arrests the cell cycle by modulating cyclins and cyclin-dependent kinases.

Comparison with Similar Compounds

Anticancer Effects

  • This compound : Exhibits moderate inhibitory effects on A549 (lung cancer) and BGC-823 (gastric cancer) cells at 100 µg/mL, with tumor inhibition rates of 32.97% and 13.98%, respectively .
  • Genistein : Shows superior activity (82.01% inhibition on A549, 91.25% on BGC-823) due to its aglycone form, which enhances cellular uptake .
  • Sophoricoside: Not reported for anticancer activity but excels in estrogenic and anti-osteoporotic effects .

Estrogenic and Anti-Osteoporotic Activity

  • Sophoricoside :
    • Induces significant estrogenic proliferation in MCF-7 cells (sub-cytotoxic concentration range) .
    • At 30 mg/kg in ovariectomized (OVX) rats, it restores bone mechanical strength and increases osteocalcin levels by 78% compared to controls .
  • This compound : Demonstrates negligible estrogenic proliferative activity in the same assays .

Metabolic Pathways

  • This compound : Gut microbiota hydrolyzes its glycosidic bonds to release genistein, which is further metabolized into daidzein .
  • Tectoridin : Converted to irisolidone (aglycone) by intestinal bacteria, enhancing its antiplatelet activity .

Anti-Inflammatory and Antiplatelet Effects

  • This compound: No significant anti-complement activity reported, unlike formononetin and ononin, which show potent inhibition .
  • Tectoridin : Inhibits arachidonic acid-induced platelet aggregation (IC₅₀: 25.9 μM), comparable to genistein but weaker than irisolidone .

Physicochemical and Pharmacokinetic Properties

Property This compound Sophoricoside Genistein
Solubility Soluble in methanol, hot ethanol Soluble in polar solvents Poor aqueous solubility
Bioavailability Moderate (Cₘₐₓ: 1430 ng/mL in rats) Higher than this compound due to simpler glycosylation Low (extensive first-pass metabolism)
Polarity Lower than sophoricoside (C7 glycosylation increases polarity) Higher polarity due to C4′ glucosylation Non-polar (aglycone)

Q & A

Q. What controls are essential when testing this compound’s effects on collagen synthesis?

  • Methodological Answer : Include TGF-β1 as a positive control and siRNA-mediated collagen knockdown as a negative control. Measure procollagen type I C-peptide (PIP) via ELISA and confirm at the mRNA level (COL1A1/COL1A2). Account for fibroblast donor variability by using cells from ≥3 donors .

Tables for Methodological Reference

Parameter Optimal Range Validation Technique Source
Extraction Solvent70–80% ethanolHPLC-PDA
LC-MS/MS Quantification LOD0.1 ng/mLCalibration curve (R² ≥ 0.99)
In Vivo Dosage (Mice)10–50 mg/kg (oral)LC-MS/MS plasma analysis
Cell Viability AssayMTT, 24-hour exposureNormalized to untreated cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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